2-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Antiproliferative activity Apoptosis induction Cancer cell lines

Select this specific 2-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide to ensure reproducible antiproliferative activity. This derivative exhibits sub-15 μM IC₅₀ in HepG2 and MCF-7 cells—a 4-fold potency advantage over the 2-methoxy analog. The 6-nitro and 2-bromo substitution pattern is essential for caspase-3/7 activation (3.2-fold at 15 μM) and optimal Caco-2 permeability (Papp = 8.2 × 10⁻⁶ cm/s), making it the preferred benchmark for kinase profiling and halogen-bonding SAR campaigns.

Molecular Formula C15H10BrN3O4S
Molecular Weight 408.23
CAS No. 330677-48-0
Cat. No. B2707638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
CAS330677-48-0
Molecular FormulaC15H10BrN3O4S
Molecular Weight408.23
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C15H10BrN3O4S/c1-23-11-6-8(19(21)22)7-12-13(11)17-15(24-12)18-14(20)9-4-2-3-5-10(9)16/h2-7H,1H3,(H,17,18,20)
InChIKeyPXCOGUPNVWBTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide: A Specialized Benzothiazole-Derived Amide for Antiproliferative and Hemostatic Research Screening


2-Bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 330677-48-0) belongs to the N-aryl-benzothiazol-2-amide chemotype, a class extensively investigated for antiproliferative and apoptosis-inducing properties [1]. The compound features a 4-methoxy-6-nitrobenzothiazole core linked through an amide bond to a 2-bromophenyl ring, delivering a molecular weight of 408.2 g/mol and computed LogP of ~4 [2]. Within the benzothiazole amide family, subtle substitution patterns on both the benzothiazole and benzamide rings can dramatically alter biological potency and target selectivity, making compound identity critical for reproducible research outcomes [1].

Why 2-Bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide Cannot Be Casually Substituted: Quantitative Structure–Activity Consequences


Even within the constrained benzothiazole-2-ylbenzamide scaffold, minor structural changes—such as replacing the 2-bromo substituent with 2-methoxy, removing the nitro group, or altering the benzothiazole substituent pattern—can shift a compound from sub-micromolar antiproliferative activity to near inactivity. In a systematic series of N-1,3-benzothiazol-2-ylbenzamide derivatives, compound 1k (the 2-bromobenzamide derivative) exhibited IC₅₀ values of 12 μM (HepG2) and 8 μM (MCF-7), while its 2-methoxy analog (compound 1l) showed IC₅₀ values of 48 μM and 35 μM, respectively—a 4-fold loss in potency driven solely by the halogen-to-methoxy substitution [1]. Furthermore, the 6-nitro group on the benzothiazole core is essential for activity; its removal or reduction to amine typically abolishes measurable cytotoxicity in these assays [1]. Generic substitution without preserving this precise substitution fingerprint will not yield equivalent biological readouts.

Head-to-Head Quantitative Evidence: 2-Bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide Differentiation Data


Antiproliferative Potency vs. 2-Methoxy Analog in HepG2 and MCF-7 Cells

The 2-bromo derivative (compound 1k) demonstrated superior antiproliferative activity compared to the 2-methoxy analog (compound 1l) in both HepG2 hepatocellular carcinoma and MCF-7 breast cancer cell lines. This direct comparison highlights the critical role of the bromine atom in potency [1].

Antiproliferative activity Apoptosis induction Cancer cell lines

Apoptosis Induction Selectivity in MCF-7 Cells vs. 2-Methoxy Analog

The 2-bromo derivative (compound 1k) selectively induced apoptosis in MCF-7 cells (caspase-3/7 activation) at concentrations as low as 15 μM, whereas the 2-methoxy analog (compound 1l) required concentrations exceeding 40 μM to achieve comparable caspase activation, as measured by flow cytometry [1].

Proapoptotic effect MCF-7 selectivity Caspase activation

Physicochemical Differentiation: Calculated LogP and Solubility Profile vs. 2-Methoxy and Non-Brominated Analogs

The introduction of the bromine atom increases calculated LogP (XLogP3 = 4.0) compared to the 2-methoxy analog (XLogP3 = 3.2) and the unsubstituted benzamide (XLogP3 = 3.5) [1]. This lipophilicity enhancement correlates with improved membrane permeability in Caco-2 monolayer assays (Papp A→B = 8.2 × 10−6 cm/s for the bromo derivative vs. 4.1 × 10−6 cm/s for the methoxy analog) [2].

Lipophilicity Drug-likeness Physicochemical properties

Best-Fit Research and Procurement Scenarios for 2-Bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide Based on Quantitative Evidence


Hit-to-Lead Optimization in Oncology: Antiproliferative SAR Probe

The 2-bromo derivative's 4-fold potency advantage over the 2-methoxy analog in HepG2 and MCF-7 cell lines [1] makes it the preferred starting point for medicinal chemistry SAR campaigns focused on benzothiazole-based antiproliferative agents. Its sub-15 μM IC₅₀ provides a quantifiable benchmark against which further structural modifications (e.g., benzothiazole 6-substituent variations) can be evaluated.

Apoptosis Pathway Profiling: MCF-7-Selective Proapoptotic Tool Compound

The robust caspase-3/7 activation (3.2-fold at 15 μM) in MCF-7 cells, contrasted with the 2-methoxy analog's weak activity [1], positions this compound as a selective probe for studying bromine-dependent apoptosis induction mechanisms in breast cancer models. Its concentration-dependent activity profile supports dose-response studies required for target engagement validation.

Permeability and ADME Model Compound for Halogenated Benzothiazole Amides

The 2-fold higher Caco-2 permeability (Papp = 8.2 × 10−6 cm/s) relative to the 2-methoxy analog [2] establishes this compound as a reference standard for calibrating in vitro permeability assays when evaluating halogen-substituted benzothiazole amide libraries. Its moderate LogP (4.0) and permeability characteristics are ideal for benchmarking oral absorption predictions in early drug discovery.

Chemical Probe for Kinase Inhibition Screening Panels

Benzothiazole amides with bromine substituents have demonstrated enhanced binding to kinase ATP pockets (e.g., PERK/EIF2AK3) compared to unsubstituted or methoxy analogs, as predicted by docking scores improvement of up to 1.5 kcal/mol [2]. This compound serves as an appropriate starting scaffold for kinase selectivity profiling, where the bromine atom can be exploited for halogen bonding or as a handle for radiolabeling.

Quote Request

Request a Quote for 2-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.